1H-Indazole, 1-benzoyl-6-nitro-
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Overview
Description
1H-Indazole, 1-benzoyl-6-nitro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of a benzoyl group at the 1-position and a nitro group at the 6-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 1-benzoyl-6-nitro- typically involves the cyclization of ortho-substituted benzylidenehydrazines One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization to yield the indazole core
Industrial Production Methods: Industrial production of 1H-Indazole, 1-benzoyl-6-nitro- may involve optimized synthetic routes that ensure high yields and purity. These methods often employ transition metal catalysts, such as copper or palladium, to facilitate the cyclization and acylation steps. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole, 1-benzoyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
- Reduction of the nitro group yields 1H-Indazole, 1-benzoyl-6-amino-.
- Reduction of the benzoyl group yields 1H-Indazole, 1-hydroxy-6-nitro-.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphoinositide 3-kinase.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Indazole, 1-benzoyl-6-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1H-Indazole, 1-benzoyl-5-nitro-
- 1H-Indazole, 1-benzoyl-7-nitro-
- 1H-Indazole, 1-benzoyl-4-nitro-
Comparison: 1H-Indazole, 1-benzoyl-6-nitro- is unique due to the specific positioning of the nitro group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its analogs with nitro groups at different positions, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
36174-00-2 |
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Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(6-nitroindazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C14H9N3O3/c18-14(10-4-2-1-3-5-10)16-13-8-12(17(19)20)7-6-11(13)9-15-16/h1-9H |
InChI Key |
GMXVEEOAASGIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 |
Origin of Product |
United States |
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